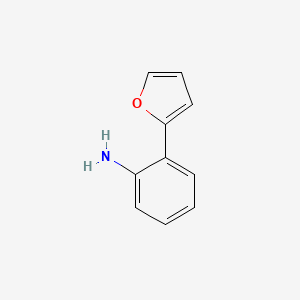

2-(Furan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBZXUOVNFIZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405554 | |

| Record name | 2-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55578-79-5 | |

| Record name | 2-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Furan-2-yl)aniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(furan-2-yl)aniline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The furan-aniline scaffold is a key pharmacophore in a multitude of biologically active molecules, demonstrating a wide array of therapeutic potentials including antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS) depressant properties.[1] This document delineates the primary synthetic routes to this compound, its physicochemical and spectroscopic properties, and explores its reactivity and potential applications in medicinal chemistry. Detailed experimental protocols, data analysis, and mechanistic insights are provided to facilitate its synthesis and derivatization for the discovery of novel therapeutic agents.

Introduction: The Significance of the this compound Scaffold

The fusion of a furan ring with an aniline moiety creates a unique structural motif with a rich chemical landscape. The furan ring, an electron-rich five-membered heterocycle, can participate in various biological interactions, while the aniline component offers a versatile handle for synthetic modifications.[2] This combination allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacological profile. The ortho-substitution pattern of this compound imparts specific conformational constraints that can be exploited in the design of targeted therapies. This guide will delve into the essential technical aspects of this valuable building block, providing a foundation for its application in drug discovery and development.

Synthesis of this compound: Key Methodologies

The construction of the biaryl linkage between the furan and aniline rings is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the cornerstones of this synthetic endeavor, offering high yields and broad functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[3] In the context of this compound synthesis, this typically involves the palladium-catalyzed coupling of an aniline derivative with a furan-boronic acid or ester, or vice versa.

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is adapted from a similar synthesis of 2-arylbenzo[b]furan derivatives and serves as a representative procedure.

Materials:

-

2-Iodoaniline (1.0 eq)

-

Furan-2-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

To a round-bottom flask, add 2-iodoaniline, furan-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of DME and water (4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 85 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative and powerful route for the formation of C-N bonds. This reaction would involve the palladium-catalyzed coupling of a furan halide with 2-aminoaniline or a protected derivative.

Caption: Buchwald-Hartwig synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

This protocol is a general representation of a Buchwald-Hartwig amination reaction.

Materials:

-

2-Bromofuran (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene, anhydrous

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add toluene, followed by aniline and then 2-bromofuran.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

-

Purify the crude product by flash chromatography to yield this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value (Computed) | Source |

| Molecular Formula | C₁₀H₉NO | PubChem[4] |

| Molecular Weight | 159.18 g/mol | PubChem[4] |

| XLogP3-AA | 2 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of analogous compounds such as N-(furan-2-ylmethyl)-4-methoxyaniline.[5]

-

¹H NMR (400 MHz, CDCl₃):

-

Aniline Protons: A complex multiplet pattern is expected in the aromatic region (δ 6.7-7.3 ppm) for the four protons on the aniline ring.

-

Furan Protons: Three distinct signals are anticipated for the furan ring protons. The H5 proton (adjacent to the aniline ring) would likely appear as a doublet of doublets around δ 7.4-7.5 ppm. The H3 proton would be a doublet of doublets around δ 6.4-6.5 ppm, and the H4 proton would be a doublet of doublets around δ 6.3-6.4 ppm.

-

Amine Proton: A broad singlet for the -NH₂ protons is expected, with its chemical shift being solvent and concentration-dependent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aniline Carbons: Six signals are expected for the aniline ring carbons, with the carbon bearing the amino group appearing at a higher field (around 145-150 ppm) and the carbon attached to the furan ring at a lower field.

-

Furan Carbons: Four signals are anticipated for the furan ring carbons. The C2 carbon attached to the aniline ring would be the most downfield (around 150-155 ppm), followed by the C5 carbon (around 140-145 ppm). The C3 and C4 carbons would appear at a higher field (around 105-115 ppm).

-

-

IR (ATR):

-

N-H Stretching: Two characteristic sharp bands for the primary amine N-H stretching are expected in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretching: Peaks above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region are expected for the aromatic C=C bond vibrations of both the furan and aniline rings.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region would correspond to the C-N stretching vibration.

-

C-O-C Stretching: A strong band around 1000-1100 cm⁻¹ is characteristic of the furan C-O-C stretching.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z = 159. The fragmentation pattern would likely involve the loss of CO from the furan ring and other characteristic fragmentations of anilines.

-

Reactivity and Potential for Derivatization

The this compound scaffold offers multiple sites for chemical modification, making it an attractive starting point for the synthesis of compound libraries.

Caption: Reactivity sites of this compound.

-

Reactions at the Amino Group: The primary amine is nucleophilic and can readily undergo a variety of transformations, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups.

-

Electrophilic Aromatic Substitution on the Aniline Ring: The amino group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as halogenation and nitration are expected to occur primarily at the 4- and 6-positions of the aniline ring.

-

Electrophilic Aromatic Substitution on the Furan Ring: The furan ring is also highly activated towards electrophilic substitution, with a strong preference for the 5-position.[6] Reactions such as the Vilsmeier-Haack reaction (formylation) and Friedel-Crafts acylation can be employed to introduce substituents at this position. The interplay of the electron-donating amino group and the furan's inherent reactivity can lead to complex reaction outcomes that require careful optimization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The ability to readily modify both the aniline and furan rings allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

Table 2: Biological Activities of Furan-Aniline Derivatives

| Biological Activity | Description |

| Antibacterial & Antifungal | Furan-containing compounds have shown activity against various bacterial and fungal strains. |

| Anti-inflammatory | Derivatives have been investigated as inhibitors of inflammatory pathways. |

| Anticancer | The scaffold has been incorporated into molecules targeting various cancer-related proteins. |

| CNS Depressant | Certain derivatives have shown potential as agents acting on the central nervous system.[1] |

A notable example of the therapeutic potential of this scaffold is in the development of inhibitors for the ST2 (Stimulation-2) receptor, a target implicated in graft-versus-host disease. Derivatization of the 4-(furan-2-yl)aniline core has led to the identification of potent inhibitors.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant potential in drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies, and its structure offers multiple avenues for derivatization. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity to serve as a foundational resource for researchers in the field. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

- Benchchem. (2025). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies.

- TALENTA Publisher - Universitas Sumatera Utara. Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion.

- The Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025.

-

NIH. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem. Retrieved from [Link]

-

NIH. This compound | C10H9NO | CID 4685350 - PubChem. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some novel furan derivatives. Retrieved from [Link]

-

MDPI. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Retrieved from [Link]

-

NIH. Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Retrieved from [Link]

-

MDPI. Preparation and Characterization of Melamine Aniline Formaldehyde-Organo Clay Nanocomposite Foams (MAFOCF) as a Novel Thermal Insulation Material. Retrieved from [Link]

-

Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). Exploiting furan's versatile reactivity in reversible and irreversible orthogonal peptide labeling. Retrieved from [Link]

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. Retrieved from [Link]

-

IOSR Journal. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. Retrieved from [Link]

-

NIH. Synthesis and biological evaluation of some novel furan derivatives. Retrieved from [Link]

-

Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]

-

NIH. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

NIH. Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. Retrieved from [Link]

-

NIH. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

-

AlQalam Journal of Medical and Applied Sciences. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. This compound | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. iosrjournals.org [iosrjournals.org]

Foreword: The Strategic Value of the Furan-Aniline Scaffold

An In-depth Technical Guide to 2-(Furan-2-yl)aniline (CAS: 55578-79-5)

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. This compound is more than a mere chemical intermediate; it represents a strategic building block in the synthesis of novel molecular entities. The fusion of an aniline ring—a cornerstone of pharmaceutical chemistry—with a furan moiety offers a unique combination of structural and electronic properties. The furan ring often serves as a bioisosteric replacement for a phenyl group, a substitution that can modulate metabolic stability, solubility, and receptor-binding interactions.[1][2] The adjacent aniline provides a versatile reactive handle for extensive derivatization, enabling fine-tuning of a molecule's pharmacological profile. This guide delves into the synthesis, reactivity, and application of this compound, providing the foundational knowledge necessary to leverage this scaffold in advanced research and development programs.

Core Physicochemical & Structural Properties

This compound is an aromatic amine characterized by a furan ring substituted at the ortho position of an aniline molecule.[3] This arrangement dictates its chemical behavior, blending the nucleophilicity of the amino group with the electronic characteristics of the coupled heterocyclic system.

| Property | Value | Source |

| CAS Number | 55578-79-5 | PubChem[3] |

| Molecular Formula | C₁₀H₉NO | PubChem[3] |

| Molecular Weight | 159.19 g/mol | BLD Pharm[4] |

| IUPAC Name | This compound | PubChem[3] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CO2)N | PubChem[3] |

| InChIKey | RQBZXUOVNFIZGW-UHFFFAOYSA-N | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis Methodologies: Forging the Aryl-Heteroaryl Bond

The construction of the bi-aryl linkage between the furan and aniline rings is the critical challenge in synthesizing this molecule. Industry-standard palladium-catalyzed cross-coupling reactions are the methods of choice due to their efficiency, substrate tolerance, and scalability. The two most prominent routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5]

Preferred Route: Suzuki-Miyaura Cross-Coupling

For creating the C-C bond in this compound, the Suzuki-Miyaura coupling is generally the more direct and commonly employed strategy.[5] This pathway involves the reaction between an aniline derivative bearing a halogen and a furan derivative with a boronic acid or ester functional group.

Causality of Method Selection: The Suzuki reaction is favored for its operational simplicity, the commercial availability and stability of boronic acid reagents, and its tolerance to a wide array of functional groups, including the free amine on the aniline ring. The use of an inorganic base and a palladium catalyst with appropriate phosphine ligands drives the reaction efficiently.

Sources

2-(Furan-2-yl)aniline IUPAC name and synonyms

An In-Depth Technical Guide to 2-(Furan-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This molecule uniquely combines the structural features of an aniline ring and a furan ring, creating a scaffold with significant potential for the synthesis of novel bioactive compounds. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, can act as a bioisostere for a phenyl ring, potentially enhancing metabolic stability and modulating drug-receptor interactions. The aniline portion of the molecule provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of this compound, including its nomenclature, chemical properties, synthesis, potential applications in drug discovery, and spectroscopic characterization, intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear communication in research and development. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound is This compound .

A variety of synonyms are also used in literature and chemical databases to refer to this compound. A comprehensive list of these synonyms is provided below[1]:

-

2-(2-Furyl)aniline

-

o-(2-Furyl)aniline

-

2-(Furan-2-yl)phenylamine

-

2-(2-Furanyl)benzenamine

-

Benzenamine, 2-(2-furanyl)-

-

2-(2-Aminophenyl)furan

-

2-Furan-2-yl-phenylamine

-

2-Fur-2-ylaniline

Chemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below, based on data from reputable chemical databases[1].

| Property | Value |

| CAS Number | 55578-79-5 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | Not specified, likely a solid or oil |

| XLogP3-AA | 2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 159.068413911 Da |

| Monoisotopic Mass | 159.068413911 Da |

| Topological Polar Surface Area | 39.2 Ų |

| Heavy Atom Count | 12 |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions, which are fundamental tools in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The two most prominent and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions offer high yields, excellent functional group tolerance, and relatively mild reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of a C-C bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, this can be achieved by coupling 2-bromoaniline with furan-2-boronic acid or, alternatively, 2-aminophenylboronic acid with 2-bromofuran. The former is often preferred due to the commercial availability and stability of the starting materials.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), is used in combination with a phosphine ligand, like triphenylphosphine (PPh₃). The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base, typically potassium carbonate (K₂CO₃), is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium catalyst.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Degassing the solvent is important to prevent the oxidation of the phosphine ligand and the palladium(0) active species.

Experimental Protocol (Adapted from a similar synthesis[2]):

-

Reaction Setup: To a round-bottom flask, add 2-bromoaniline (1.0 mmol, 1 equivalent), furan-2-ylboronic acid (1.2 mmol, 1.2 equivalents), and potassium carbonate (2.0 mmol, 2 equivalents).

-

Catalyst Addition: Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the flask.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development

The furan-aniline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting material for the synthesis of a wide range of potential therapeutic agents.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent in the design of kinase inhibitors, with the aniline moiety playing a crucial role in binding to the hinge region of the kinase domain.[1] this compound can be used as a building block to synthesize novel kinase inhibitors, where the furan ring can form key interactions within the kinase active site and favorably modify the physicochemical properties of the final compound.[1] While specific quantitative data for this compound derivatives as kinase inhibitors is not widely available, the inhibitory activity of related furan-containing compounds against various protein kinases highlights the potential of this chemical motif.

| Compound Class | Target Kinase | Activity | Reference |

| Furan-2-ylmethylene Thiazolidinediones | PI3Kγ | Potent | J Med Chem. 2006, 49(22), 6427-30 |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases | Several derivatives showed activity comparable to or better than genistein | Molecules 2011, 16(6), 4897-911 [3] |

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Furan derivatives have a long history of use as antimicrobial agents, and the incorporation of a furan ring into new molecular scaffolds is a promising strategy for the discovery of novel antibacterial and antifungal compounds. Various furan-containing compounds have demonstrated significant antimicrobial activity against a range of pathogens.[4] While specific minimum inhibitory concentration (MIC) values for this compound are not readily found in the literature, derivatives of furan-aniline have shown promise. For example, some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives have exhibited moderate antimicrobial activity against clinically significant bacteria.[5]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the aniline and furan rings. The aromatic protons of the aniline ring will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The furan protons will also appear in the aromatic region, typically with characteristic coupling constants. The -NH₂ protons will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of δ 110-150 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O-C stretching (furan): A strong band around 1000-1100 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO from the furan ring or cleavage of the bond between the two rings.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (aniline and furan): δ 6.0-7.5 ppm; NH₂ protons: broad singlet |

| ¹³C NMR | Aromatic carbons: δ 110-150 ppm |

| IR (cm⁻¹) | 3300-3500 (N-H stretch), >3000 (aromatic C-H stretch), 1450-1600 (aromatic C=C stretch), 1250-1350 (C-N stretch), 1000-1100 (C-O-C stretch) |

| Mass Spec (m/z) | 159 (M⁺) |

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through well-established and robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The unique combination of the furan and aniline moieties within its structure provides a platform for the development of novel compounds with a wide range of potential therapeutic applications, including as kinase inhibitors and antimicrobial agents. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists interested in the synthesis and utilization of this promising heterocyclic compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lang, F., Ban, S., Feng, X., Zhao, C., Lin, W., & Li, Q. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897–4911. [Link]

- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)

-

Saeed, A., et al. (2014). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 19(11), 18597-18610. [Link]

- Samykutty, A., et al. (2013). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 133-136.

Sources

- 1. This compound | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 5. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 2-(Furan-2-yl)aniline

Abstract

Introduction: The Structural Significance of 2-(Furan-2-yl)aniline

This compound, with the chemical formula C₁₀H₉NO, is a heterocyclic aromatic amine that combines the structural motifs of furan and aniline.[1] This unique combination imparts a rich chemical character, making it a valuable scaffold in the synthesis of a wide range of biologically active molecules and functional materials. The furan moiety, an electron-rich five-membered aromatic heterocycle, is a common feature in numerous natural products and pharmaceuticals. The aniline portion provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The precise arrangement of these two rings, with the furan attached at the 2-position of the aniline, creates a specific electronic and steric environment that dictates its reactivity and interactions with biological targets. Accurate and thorough spectroscopic characterization is therefore paramount for any research involving this compound, ensuring sample purity, confirming structural integrity, and providing a foundation for further synthetic modifications and structure-activity relationship (SAR) studies.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of both the furan and aniline rings.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the aniline and furan rings, as well as the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the aromatic character of both ring systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3' | 6.45 - 6.55 | dd | J = 3.4, 1.8 |

| H-4' | 6.35 - 6.45 | dd | J = 3.4, 0.8 |

| H-5' | 7.55 - 7.65 | dd | J = 1.8, 0.8 |

| H-3 | 6.70 - 6.80 | d | J = 8.0 |

| H-4 | 7.10 - 7.20 | t | J = 7.8 |

| H-5 | 6.80 - 6.90 | t | J = 7.5 |

| H-6 | 7.25 - 7.35 | d | J = 7.8 |

| -NH₂ | 4.50 - 5.50 | br s | - |

Causality Behind Predicted Chemical Shifts:

-

Furan Protons (H-3', H-4', H-5'): The protons on the furan ring are expected to resonate in the aromatic region. H-5' is typically the most downfield of the furan protons due to its proximity to the electronegative oxygen atom. H-3' and H-4' will appear more upfield. The characteristic coupling constants between these protons (J₃',₄' ≈ 3.4 Hz, J₃',₅' ≈ 0.8 Hz, and J₄',₅' ≈ 1.8 Hz) are crucial for their unambiguous assignment.

-

Aniline Protons (H-3, H-4, H-5, H-6): The electron-donating amino group strongly influences the chemical shifts of the aniline protons, causing a general upfield shift compared to benzene. The ortho (H-3, H-6) and para (H-5) protons are more shielded than the meta (H-4) proton.

-

Amine Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2' | 154.0 - 156.0 |

| C-3' | 105.0 - 107.0 |

| C-4' | 111.0 - 113.0 |

| C-5' | 141.0 - 143.0 |

| C-1 | 145.0 - 147.0 |

| C-2 | 120.0 - 122.0 |

| C-3 | 116.0 - 118.0 |

| C-4 | 129.0 - 131.0 |

| C-5 | 118.0 - 120.0 |

| C-6 | 124.0 - 126.0 |

Expert Insights on Carbon Chemical Shifts:

-

Furan Carbons (C-2', C-3', C-4', C-5'): The carbons of the furan ring have characteristic chemical shifts. C-2' and C-5', being adjacent to the oxygen, are the most downfield. C-3' and C-4' are found at higher field strengths.

-

Aniline Carbons (C-1 to C-6): The carbon atom attached to the nitrogen (C-1) is significantly deshielded. The carbons ortho and para to the amino group (C-2, C-4, C-6) are shielded relative to the meta carbons (C-3, C-5) due to the electron-donating resonance effect of the amino group. The carbon bearing the furan substituent (C-2) will be influenced by both the amino group and the furan ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for a sample of this compound would involve the following steps:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, sometimes allowing for the observation of their coupling to adjacent protons.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Measure the coupling constants to aid in structural assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

-

For more detailed analysis, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connection between the furan and aniline rings.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the amine, the C-H bonds of the aromatic rings, and the various vibrations of the furan and benzene rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Medium | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Medium to weak | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium to strong | Ring stretching |

| C-N (aromatic amine) | 1250 - 1350 | Medium to strong | Stretching |

| C-O-C (furan) | 1000 - 1300 | Strong | Asymmetric and symmetric stretching |

| C-H (out-of-plane) | 700 - 900 | Strong | Bending |

Interpretation of the IR Spectrum:

-

N-H Stretching: A primary amine will typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of these two bands is a strong indicator of the -NH₂ group.

-

Aromatic C-H Stretching: The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are due to the stretching of the carbon-carbon double bonds within the furan and benzene rings.

-

C-N and C-O Stretching: The C-N stretching of the aromatic amine and the C-O-C stretching of the furan ring will give rise to strong absorptions in the fingerprint region (below 1500 cm⁻¹).

-

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the pattern of strong C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrum

For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (159.18 g/mol ).[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Plausible Fragmentation Pathway

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the this compound molecule. A plausible fragmentation pathway is outlined below.

Caption: Plausible fragmentation of this compound in EI-MS.

Trustworthiness in Fragmentation Analysis:

The proposed fragmentation is based on established principles of mass spectrometry for aromatic and heterocyclic compounds.

-

Loss of CO: A common fragmentation pathway for furans involves the loss of a neutral carbon monoxide molecule, leading to a cyclopropenyl-like fragment.

-

Cleavage of the C-C Bond: The bond connecting the furan and aniline rings is a likely point of cleavage. This can result in the formation of a furan radical and an aminophenyl cation (m/z 92), or an aminophenyl radical and a furyl cation (m/z 67).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The purified sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds and provides rich fragmentation data. Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS that typically results in a prominent protonated molecule peak ([M+H]⁺).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of the NMR, IR, and MS data provides a detailed and self-consistent spectroscopic portrait of this compound. The predicted NMR spectra offer a clear roadmap for the assignment of all proton and carbon signals, while the characteristic IR absorptions confirm the presence of the key functional groups. The plausible mass spectrometry fragmentation pattern provides further evidence for the molecular structure. This guide, by integrating predictive data with fundamental spectroscopic principles, equips researchers with the necessary knowledge to confidently identify and characterize this compound, a crucial step in the journey of drug discovery and materials science innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Furan Ring in 2-(Furan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the furan ring within the 2-(Furan-2-yl)aniline scaffold. This molecule, possessing both a highly activated furan moiety and a nucleophilic aniline ring, presents a unique and complex reactivity profile. This document explores the interplay of electronic and steric effects that govern its behavior in key chemical transformations, including electrophilic substitution, cycloaddition, and ring-opening reactions. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to provide a robust framework for the strategic utilization of this versatile building block in drug discovery and organic synthesis.

Introduction: The Electronic Synergy of a Furan-Aniline Conjugate

The this compound molecule brings together two distinct yet electronically complementary aromatic systems. The furan ring, a five-membered aromatic heterocycle with an oxygen atom, is inherently electron-rich and, consequently, highly susceptible to electrophilic attack.[1][2] The introduction of an aniline substituent at the 2-position further amplifies this reactivity. The amino group of the aniline moiety is a powerful activating group, donating electron density into the aromatic system through resonance.[3] This electronic enrichment significantly enhances the nucleophilicity of the furan ring, making it a highly reactive substrate for a variety of chemical transformations.

This guide will dissect the nuanced reactivity of the furan ring in this compound, providing a detailed exploration of its behavior under various reaction conditions. Understanding these principles is paramount for the rational design of synthetic routes to novel molecular architectures with potential therapeutic applications.

Electrophilic Aromatic Substitution: Harnessing the Activated Furan Ring

Electrophilic aromatic substitution (EAS) is the hallmark reaction of furan and its derivatives. The furan ring is significantly more reactive towards electrophiles than benzene.[4] In this compound, this inherent reactivity is further bolstered by the electron-donating aniline substituent.

Regioselectivity: The Directing Influence of the Anilino Group

Electrophilic attack on the furan ring of this compound is highly regioselective, with a strong preference for the C5 position (the other α-position). This is due to the superior stabilization of the cationic intermediate, the sigma complex, formed during electrophilic attack at this position. The positive charge can be delocalized over the furan ring and onto the oxygen atom, a key stabilizing factor.[4] The ortho-amino group on the phenyl ring, through its electron-donating mesomeric effect, further stabilizes the transition state leading to C5 substitution.

Figure 1: Regioselectivity in the electrophilic substitution of this compound.

Key Electrophilic Substitution Reactions

2.2.1. Halogenation

The high reactivity of the furan ring in this compound necessitates the use of mild halogenating agents to avoid over-reaction and decomposition.

Protocol 1: Bromination of this compound

Causality: N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) provides a controlled source of electrophilic bromine, minimizing side reactions. The reaction is typically run at low temperatures to further control the reactivity.

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-bromo derivative.

2.2.2. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[5][6][7] For this compound, this reaction proceeds smoothly at the C5 position of the furan ring. The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, making it ideal for the formylation of highly activated substrates.[7]

Protocol 2: Vilsmeier-Haack Formylation of this compound

Causality: The in situ generation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and DMF provides a mild and effective formylating agent. The reaction is typically carried out at low temperatures to control the exothermic reaction.

Methodology:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF under an inert atmosphere.

-

Cool the DMF to 0 °C and add phosphorus oxychloride (1.1 eq) dropwise with stirring, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

| Reaction | Reagent | Product | Typical Yield (%) |

| Bromination | NBS, DMF, 0 °C | 2-(5-Bromo-furan-2-yl)aniline | 85-95 |

| Formylation | POCl₃, DMF, 70 °C | 5-(2-Aminophenyl)furan-2-carbaldehyde | 70-85 |

Table 1: Summary of key electrophilic substitution reactions on this compound.

Cycloaddition Reactions: The Diene Character of the Furan Ring

The furan ring can also participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8] However, the aromatic character of the furan ring makes it less reactive as a diene compared to non-aromatic dienes. The reaction is often reversible, and the position of the equilibrium depends on the nature of the dienophile and the reaction conditions.

Figure 2: Schematic of the Diels-Alder reaction involving this compound.

In the case of this compound, the electron-donating aniline group can further influence the diene character of the furan ring. While it enhances the overall electron density, steric hindrance from the ortho-substituent may play a role in the approach of the dienophile.

Ring-Opening Reactions: Sensitivity to Acidic Conditions

The furan ring is susceptible to ring-opening under strongly acidic conditions.[6][9] This reaction proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water or another nucleophile, leading to the formation of a 1,4-dicarbonyl compound. The presence of the aniline group can complicate this process, as the amino group itself can be protonated, potentially altering the electronic nature of the molecule and its susceptibility to ring opening. Careful control of pH is crucial when working with this compound in acidic media to avoid undesired ring cleavage.[9]

Synthesis of Furo[2,3-b]quinolines: An Intramolecular Cyclization Pathway

A particularly interesting aspect of the reactivity of this compound is its potential to undergo intramolecular cyclization to form furo[2,3-b]quinoline derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry. This transformation can be achieved through various synthetic strategies, often involving an initial functionalization of the furan ring followed by cyclization onto the aniline nitrogen or the phenyl ring. For instance, a Vilsmeier-Haack formylation of the furan ring, followed by reductive amination and subsequent cyclization, can provide access to this valuable scaffold.[10]

Conclusion

The furan ring in this compound exhibits a rich and multifaceted reactivity profile. Its heightened susceptibility to electrophilic attack, predominantly at the C5 position, makes it an excellent substrate for the introduction of various functional groups. While its diene character in cycloaddition reactions and sensitivity to acidic conditions require careful consideration, these properties also open up avenues for the synthesis of complex molecular architectures. The potential for intramolecular cyclization to form furo[2,3-b]quinolines further underscores the value of this scaffold in the development of novel therapeutic agents. This guide provides a foundational understanding of the key reactivity principles, empowering researchers to strategically employ this compound in their synthetic endeavors.

References

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-(Furan-2-yl)aniline

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 2-(furan-2-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. We delve into the electronic interplay between the furan and aniline rings, offering predictive insights into the regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts acylation. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven experimental protocols. Our approach is grounded in established principles of physical organic chemistry, supported by data from analogous heterocyclic and aromatic systems, and presented with the scientific integrity required for advanced chemical synthesis.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a fascinating bifunctional molecule that marries the electron-rich characteristics of both furan and aniline. The furan ring, a five-membered aromatic heterocycle, is inherently π-excessive due to the participation of the oxygen lone pair in the aromatic sextet. This makes it exceptionally reactive towards electrophiles, significantly more so than benzene.[1][2] Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 and C5 positions due to the superior resonance stabilization of the resulting cationic intermediate.[1][2][3]

The aniline moiety, on the other hand, features a strongly activating amino group (-NH₂) which donates electron density to the benzene ring through resonance, primarily at the ortho and para positions.[4] This activation renders the aniline ring highly susceptible to electrophilic substitution.

The core of this guide lies in understanding the competitive and cooperative electronic effects within the this compound scaffold. The furan ring acts as a substituent on the aniline ring, and vice versa. Predicting the outcome of electrophilic substitution reactions requires a nuanced analysis of which ring is more activated and which positions are most nucleophilic.

Predicting Regioselectivity: An Analysis of Directing Group Effects

In this compound, the furan ring is attached at the C2 position of the aniline. The key to predicting the site of electrophilic attack lies in assessing the relative activating strengths of the furan and amino groups.

The amino group is one of the strongest activating groups, directing electrophiles to the ortho and para positions. In this compound, the positions para (C5) and ortho (C3) to the amino group on the aniline ring are significantly activated.

The furan ring itself is also a strong activating group. When considering the furan ring as a substituent on the aniline, its electronic influence must be considered. Conversely, the aminophenyl group at the C2 position of the furan directs incoming electrophiles primarily to the C5 position of the furan ring.

A critical consideration, particularly for reactions in acidic media such as nitration and Friedel-Crafts acylation, is the basicity of the amino group. Protonation of the amino group to form an anilinium ion (-NH₃⁺) dramatically alters its electronic effect, transforming it from a powerful activating, ortho-, para-directing group into a strongly deactivating, meta-directing group. Therefore, protection of the amino group, typically through acetylation to form an acetanilide, is a prerequisite for achieving predictable and high-yielding electrophilic substitution on the aniline ring.

The following diagram illustrates the key positions for electrophilic attack on both the furan and aniline rings of N-acetyl-2-(furan-2-yl)aniline.

Caption: Predicted sites of electrophilic attack on N-acetyl-2-(furan-2-yl)aniline.

Based on the strong activating nature of the acetamido group, electrophilic substitution is most likely to occur on the aniline ring at the position para to the acetamido group (C5). The C5 position of the furan ring is also activated, but the directing power of the acetamido group on the benzene ring is generally considered dominant.

Key Electrophilic Substitution Reactions

Nitration

Direct nitration of this compound with strong acids like nitric acid and sulfuric acid is ill-advised due to the acid-sensitivity of the furan ring and the protonation of the amino group.[5] A more controlled approach involves the protection of the amino group as an acetanilide followed by nitration under milder conditions.

Reaction Scheme:

-

Protection: this compound is reacted with acetic anhydride to form N-(2-(furan-2-yl)phenyl)acetamide.

-

Nitration: The resulting acetanilide is then nitrated. The acetamido group directs the incoming nitro group primarily to the para position (C5) of the aniline ring.

| Reaction Step | Reagents and Conditions | Major Product |

| Protection | Acetic anhydride, pyridine, room temperature | N-(2-(furan-2-yl)phenyl)acetamide |

| Nitration | HNO₃, H₂SO₄, 0-5 °C | N-(5-nitro-2-(furan-2-yl)phenyl)acetamide |

Halogenation

Halogenation of this compound also requires careful consideration of the reaction conditions to avoid polysubstitution and degradation, especially of the highly reactive furan ring.[6] Protection of the amino group is again recommended.

Reaction Scheme:

-

Protection: Acetylation of the amino group.

-

Bromination: The N-acetylated derivative is then brominated. The acetamido group directs the bromine to the para position (C5) of the aniline ring.

| Reaction Step | Reagents and Conditions | Major Product |

| Protection | Acetic anhydride, pyridine, room temperature | N-(2-(furan-2-yl)phenyl)acetamide |

| Bromination | Br₂, Acetic acid, room temperature | N-(5-bromo-2-(furan-2-yl)phenyl)acetamide |

Sulfonation

The sulfonation of anilines is a complex reaction that can be influenced by temperature. At lower temperatures, the kinetically favored product is the para-sulfonic acid. Due to the acid-lability of the furan ring, direct sulfonation with fuming sulfuric acid is not feasible. A milder approach would be necessary, likely on the protected aniline.

Reaction Scheme:

-

Protection: Acetylation of the amino group.

-

Sulfonation: The protected aniline is reacted with a milder sulfonating agent.

| Reaction Step | Reagents and Conditions | Major Product |

| Protection | Acetic anhydride, pyridine, room temperature | N-(2-(furan-2-yl)phenyl)acetamide |

| Sulfonation | Chlorosulfonic acid, low temperature | 4-acetamido-3-(furan-2-yl)benzenesulfonic acid |

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[7] Therefore, protection of the amino group is mandatory. The acylation will then proceed on the activated aniline ring, directed by the acetamido group.

Reaction Scheme:

-

Protection: Acetylation of the amino group.

-

Acylation: The N-acetyl derivative undergoes Friedel-Crafts acylation.

| Reaction Step | Reagents and Conditions | Major Product |

| Protection | Acetic anhydride, pyridine, room temperature | N-(2-(furan-2-yl)phenyl)acetamide |

| Acylation | Acyl chloride, AlCl₃, CS₂ or nitrobenzene | N-(5-acyl-2-(furan-2-yl)phenyl)acetamide |

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired scale.

General Procedure for the Acetylation of this compound

-

To a stirred solution of this compound (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford N-(2-(furan-2-yl)phenyl)acetamide.

General Procedure for the Nitration of N-(2-(furan-2-yl)phenyl)acetamide

-

To a stirred solution of N-(2-(furan-2-yl)phenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Experimental workflow for the nitration of this compound.

Conclusion

The electrophilic substitution reactions of this compound present a compelling case study in the directing effects of interconnected aromatic and heteroaromatic systems. While the inherent reactivity of both the furan and aniline rings is high, strategic protection of the amino group is paramount for achieving controlled and predictable outcomes, particularly in acidic reaction media. The strongly activating and ortho-, para-directing nature of the resulting acetamido group overwhelmingly favors substitution on the aniline ring, primarily at the C5 position. This guide provides a robust theoretical framework and practical experimental guidance for researchers navigating the synthesis of novel derivatives of this important molecular scaffold. Further empirical studies will undoubtedly refine the understanding of the subtle electronic interplay and expand the synthetic utility of this compound and its analogues.

References

-

Quora. (2019, August 1). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. Retrieved from [Link]

-

YouTube. (2018, July 29). 5 Electrophilic Substitution of Furan. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Organic Chemistry Portal. Retrieved from [Link]

-

Química Orgánica. (n.d.). Halogenation of furan. Química Orgánica. Retrieved from [Link]

- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides. Google Patents.

-

ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, January 7). Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

-

Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides. Sciencemadness.org. Retrieved from [Link]

- Google Patents. (n.d.). Nitration process. Google Patents.

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Retrieved from [Link]

-

YouTube. (2018, April 28). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

The Burgeoning Biological Potential of Furan-Containing Anilines: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as an in-depth exploration of the furan-containing aniline scaffold. This chemical motif, characterized by the fusion of a furan ring with an aniline moiety, has emerged as a cornerstone in contemporary medicinal chemistry. Its significance lies not only in the diverse biological activities it exhibits but also in its synthetic tractability and its capacity to act as a bioisostere for other aromatic systems, such as the phenyl ring. This bioisosteric relationship offers a strategic advantage in drug design, allowing for the fine-tuning of steric and electronic properties to enhance metabolic stability, bioavailability, and target engagement.[1][2] This guide will navigate the synthesis, biological evaluation, and mechanistic understanding of furan-containing anilines, providing a comprehensive resource for harnessing their therapeutic potential.

Chapter 1: The Synthetic Landscape: Crafting Furan-Aniline Cores

The synthetic accessibility of furan-containing anilines is a key driver of their exploration in drug discovery. A multitude of synthetic strategies have been developed, offering chemists a versatile toolbox to construct diverse libraries of these compounds.

Foundational Synthetic Strategies

A prevalent and efficient method for the synthesis of certain furan-aniline derivatives, specifically furan-3(2H)-imines, involves a one-pot reaction between α,β-unsaturated ketones and various aniline derivatives.[2] This reaction proceeds through a 1,4-addition of the aniline to the unsaturated ketone, followed by an intramolecular cyclization to yield the furan-imine scaffold.[2]

Another common approach involves the coupling of pre-functionalized furan and aniline moieties. For instance, furan-2-carbonyl chloride can be reacted with a corresponding amine in the presence of a base like triethylamine to form furan-carboxamide linkages.

Representative Synthetic Protocol: One-Pot Synthesis of Furan-3(2H)-Imines

This protocol provides a generalized procedure for the synthesis of furan-3(2H)-imine derivatives, a common class of furan-containing anilines.

Materials:

-

α,β-unsaturated ketone (1.0 eq)

-

Substituted aniline derivative (1.0 eq)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Büchner funnel and vacuum flask

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a round-bottom flask, add the α,β-unsaturated ketone and the substituted aniline derivative.[2]

-

Add a 1:1 mixture of acetonitrile and water to the flask, ensuring the reactants are adequately dissolved or suspended.[2]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.[2]

-

Wash the collected solid with a small amount of cold acetonitrile.[2]

-

Dry the purified product under vacuum to obtain the final furan-3(2H)-imine derivative.[2]

Self-Validation: The purity of the synthesized compound should be assessed by techniques such as melting point determination, and its structure confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 2: The Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The furan-aniline scaffold has demonstrated significant promise in the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death.[3]

Mechanisms of Anticancer Action

Furan-containing anilines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4] The aniline moiety frequently plays a crucial role in binding to the hinge region of the kinase domain. Furthermore, some furan derivatives have been shown to disrupt the polymerization of tubulin, a key component of the cellular cytoskeleton, leading to cell cycle arrest.[5]

Another significant anticancer mechanism of these compounds is the induction of apoptosis. This is often observed through the modulation of key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways, which are central to cell survival and proliferation.[5][6]

Signaling Pathway: Furan-Aniline Inhibition of Cancer Cell Proliferation

Caption: Furan-anilines inhibit cancer proliferation via multiple pathways.

Quantitative Analysis of Anticancer Activity

The anticancer potency of furan-aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Target/Assay | Cell Line | Activity (IC₅₀/GI₅₀) |

| 4-Anilinoquinazoline | A431 cell growth inhibition | A431 | 2.62 µM |

| 4-Anilinofuro[2,3-b]quinoline | NCI-H460 cell growth inhibition | NCI-H460 | Selectively active |

| Bis-2(5H)-furanone derivative | Antitumor activity | C6 glioma | 12.1 µM |

| Furan-based derivative | Cytotoxicity | MCF-7 (Breast Cancer) | 2.96 µM |

| Furan-based derivative | Cytotoxicity | HeLa (Cervical Cancer) | 0.08 µM |

Data synthesized from multiple sources.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of furan-aniline compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of viable cells.

Procedure:

-

Cell Seeding: Seed human carcinoma cells (e.g., A431, MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-aniline test compounds and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals in a suitable solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Chapter 3: The Antimicrobial Frontier: Combating Pathogenic Microbes

Furan-containing anilines have demonstrated a broad spectrum of antimicrobial activity, making them attractive candidates for the development of new anti-infective agents.

Mechanisms of Antimicrobial Action

The antimicrobial activity of some furan derivatives is attributed to the reductive activation of a nitro group on the furan ring within bacterial cells. This process generates reactive intermediates that can damage bacterial DNA and ribosomal proteins, leading to cell death.[8] The furan ring serves as a critical scaffold for this bioactivation process.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of furan-aniline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Microorganism | Activity (MIC) |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 µg/mL |

| Carbamothioyl-furan-2-carboxamide | Fungal strains | 122.1 - 186 µg/mL |

| 2(5H)-Furanone Derivative | S. aureus | 8 - 16 µg/mL |

| 2(5H)-Furanone Derivative | C. albicans | 32 - 128 µg/mL |

Data synthesized from multiple sources.[3][9][10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of furan-aniline compounds.

Procedure:

-

Prepare Stock Solution: Dissolve the furan-aniline compound in a suitable solvent to create a high-concentration stock solution.[11]

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an optimal temperature (e.g., 35°C) for a specified period (e.g., 16-20 hours).[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining antimicrobial susceptibility.

Chapter 4: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and furan-containing anilines have emerged as promising anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action